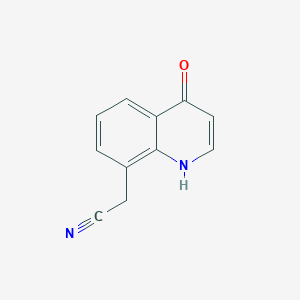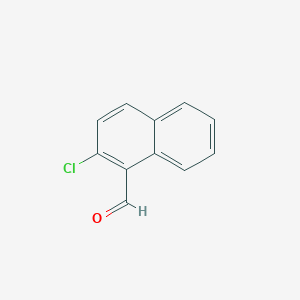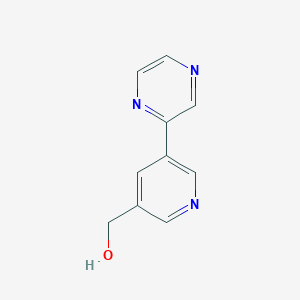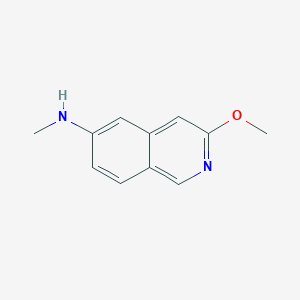![molecular formula C11H7NO2 B11907672 2-(Furan-2-yl)benzo[d]oxazole CAS No. 881-60-7](/img/structure/B11907672.png)
2-(Furan-2-yl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furano-2-il)benzo[d]oxazol es un compuesto heterocíclico que contiene tanto un anillo de furano como un anillo de benzoxazol. Este compuesto es de gran interés en los campos de la química medicinal y farmacéutica debido a sus posibles actividades biológicas. La presencia de ambos anillos de furano y benzoxazol en su estructura le permite interactuar con varios sistemas biológicos, convirtiéndolo en un andamio valioso para el desarrollo de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Furano-2-il)benzo[d]oxazol generalmente implica la reacción de 2-aminofenol con ácido furano-2-carboxílico en condiciones ácidas. La reacción procede a través de la formación de un intermedio, que luego se cicla para formar el derivado de benzoxazol deseado. La reacción se lleva a cabo generalmente en presencia de un agente deshidratante como el ácido polifosfórico o el oxicloruro de fósforo .
Métodos de producción industrial
La producción industrial de 2-(Furano-2-il)benzo[d]oxazol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, el uso de principios de química verde, como reacciones sin disolventes y catalizadores reciclables, puede hacer que la producción industrial sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Furano-2-il)benzo[d]oxazol se somete a varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furano-2,3-diona.
Reducción: El anillo de benzoxazol se puede reducir para formar derivados de benzoxazolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o nitración utilizando ácido nítrico en presencia de ácido sulfúrico.
Principales productos formados
Oxidación: Derivados de furano-2,3-diona.
Reducción: Derivados de benzoxazolina.
Sustitución: Derivados halogenados o nitrados de benzoxazol.
Aplicaciones Científicas De Investigación
2-(Furano-2-il)benzo[d]oxazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora por sus propiedades anticancerígenas, antiinflamatorias y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas
Mecanismo De Acción
El mecanismo de acción de 2-(Furano-2-il)benzo[d]oxazol implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a enzimas y receptores a través de interacciones no covalentes, como los enlaces de hidrógeno y el apilamiento π-π. Esta unión puede inhibir la actividad de las enzimas o modular las funciones de los receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, su actividad anticancerígena puede implicar la inhibición de quinasas específicas o la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Furano-2-il)benzoxazolina
- 2-(Furano-2-il)benzotiazol
- 2-(Furano-2-il)bencimidazol
Singularidad
2-(Furano-2-il)benzo[d]oxazol es único debido a la presencia de ambos anillos de furano y benzoxazol, que confieren propiedades electrónicas y estéricas distintas. Este sistema de doble anillo mejora su capacidad para interactuar con una amplia gama de objetivos biológicos, convirtiéndolo en un andamio versátil para el desarrollo de fármacos. En comparación con compuestos similares, 2-(Furano-2-il)benzo[d]oxazol puede exhibir propiedades farmacocinéticas y farmacodinámicas mejoradas .
Propiedades
Número CAS |
881-60-7 |
|---|---|
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H |
Clave InChI |
OXQATLMDNGJNBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


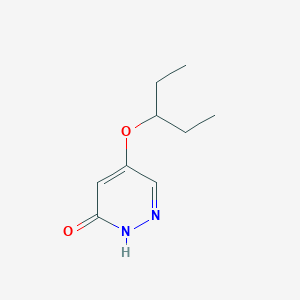
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
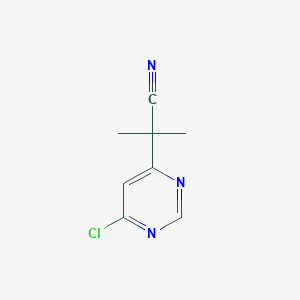
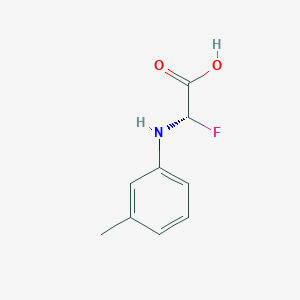
![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

